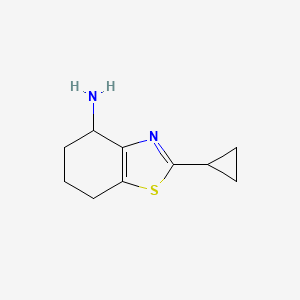

2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

CAS No.: 1485363-43-6

Cat. No.: VC11982364

Molecular Formula: C10H14N2S

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1485363-43-6 |

|---|---|

| Molecular Formula | C10H14N2S |

| Molecular Weight | 194.30 g/mol |

| IUPAC Name | 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

| Standard InChI | InChI=1S/C10H14N2S/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h6-7H,1-5,11H2 |

| Standard InChI Key | PHWIKBJCFXYTFL-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C1)SC(=N2)C3CC3)N |

| Canonical SMILES | C1CC(C2=C(C1)SC(=N2)C3CC3)N |

Introduction

2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a bicyclic compound featuring a benzothiazole ring system with a cyclopropyl group attached. This unique structural arrangement contributes to its distinct chemical and biological properties, making it an interesting subject in medicinal chemistry and organic synthesis.

Structural Information

-

Molecular Formula: C10H14N2S

-

SMILES: C1CC(C2=C(C1)SC(=N2)C3CC3)N

-

InChI: InChI=1S/C10H14N2S/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h6-7H,1-5,11H2

-

InChIKey: PHWIKBJCFXYTFL-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of suitable precursors under controlled conditions. A common synthetic route begins with the reaction of cyclopropylamine with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring. For industrial applications, similar synthetic routes are optimized for higher yields and purity using techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.

Biological Activities

Research indicates that 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for drug development aimed at treating various diseases, including cancer and infectious diseases.

Applications and Potential Uses

The compound's unique structural features, particularly the cyclopropyl group, enhance its potential applications in medicinal chemistry by influencing its interaction with biological targets. This makes it valuable for further research and development in pharmaceuticals.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | C10H14N2S | Antimicrobial, antifungal, anticancer |

| N~6~,N~6~-Dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | C13H23N3S | Not specified |

| 5-cyclopropyl-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-N-(6,6,6-trifluoro-5-oxohexyl)-1,3-thiazole-4-carboxamide | C20H22F3N3O2S2 | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume